molecular formula C13H26N2O2 B14886132 (2S,5S)-1-Boc-2,5-diethyl-piperazine

(2S,5S)-1-Boc-2,5-diethyl-piperazine

Cat. No.: B14886132
M. Wt: 242.36 g/mol
InChI Key: CDKIKMMLXSNKCO-QWRGUYRKSA-N
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Description

(2S,5S)-1-Boc-2,5-diethyl-piperazine is a chiral piperazine derivative that has gained attention in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical synthesis. The stereochemistry of the compound, indicated by the (2S,5S) configuration, plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1-Boc-2,5-diethyl-piperazine typically involves the protection of the piperazine ring followed by the introduction of ethyl groups at the 2 and 5 positions. One common method involves the use of Boc anhydride to protect the piperazine nitrogen atoms, followed by alkylation with ethyl halides under basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1-Boc-2,5-diethyl-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, typically using acidic conditions such as trifluoroacetic acid.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl groups, where nucleophiles like amines or thiols replace the ethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Trifluoroacetic acid, hydrochloric acid.

    Substitution: Amines, thiols, sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Deprotected piperazine derivatives.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2S,5S)-1-Boc-2,5-diethyl-piperazine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.

Biology

The compound is studied for its potential biological activities, including its role as a ligand for various receptors and enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of (2S,5S)-1-Boc-2,5-diethyl-piperazine involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active piperazine moiety. This moiety can then interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-2,5-diethyl-piperazine
  • (2S,5S)-1-Boc-2,5-dimethyl-piperazine
  • (2S,5S)-1-Boc-2,5-dipropyl-piperazine

Uniqueness

(2S,5S)-1-Boc-2,5-diethyl-piperazine is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl (2S,5S)-2,5-diethylpiperazine-1-carboxylate

InChI

InChI=1S/C13H26N2O2/c1-6-10-9-15(11(7-2)8-14-10)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t10-,11-/m0/s1

InChI Key

CDKIKMMLXSNKCO-QWRGUYRKSA-N

Isomeric SMILES

CC[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CC

Canonical SMILES

CCC1CNC(CN1C(=O)OC(C)(C)C)CC

Origin of Product

United States

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